molecular formula C12H23NO B12673506 2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide CAS No. 39668-83-2

2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide

Cat. No.: B12673506
CAS No.: 39668-83-2
M. Wt: 197.32 g/mol
InChI Key: COUUXWBCHWHELF-UHFFFAOYSA-N
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Description

2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide is an organic compound that belongs to the class of carboxamides It is characterized by a cyclohexane ring substituted with an isopropyl group and a dimethyl group, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The isopropyl and dimethyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the substituted cyclohexane with an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropyl)-N-methylcyclohexanecarboxamide
  • 2-(Isopropyl)-N,5-dimethylcyclohexanecarboxylic acid
  • 2-(Isopropyl)-N,5-dimethylcyclohexanamine

Uniqueness

2-(Isopropyl)-N,5-dimethylcyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of isopropyl and dimethyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

CAS No.

39668-83-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N,5-dimethyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H23NO/c1-8(2)10-6-5-9(3)7-11(10)12(14)13-4/h8-11H,5-7H2,1-4H3,(H,13,14)

InChI Key

COUUXWBCHWHELF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NC)C(C)C

Origin of Product

United States

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